molecular formula C9H6FNOS B1517732 4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095110-42-1

4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No. B1517732
CAS RN: 1095110-42-1
M. Wt: 195.22 g/mol
InChI Key: QGYIVYQOWUOKBC-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one, also known as FD-3, is an organofluorine compound with a wide range of applications in the fields of science and medicine. It is an important intermediate in the synthesis of many organic compounds and pharmaceuticals and has been used in a variety of research studies for its unique properties. FD-3 has been studied for its potential use as an insecticide, as a fungicide, and as an antimicrobial agent. It has also been studied for its potential to act as a therapeutic agent in the treatment of diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Scientific Research Applications

Fluorescent Sensors and Probes

Researchers have explored derivatives similar to 4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one for their potential as fluorescent sensors due to their ability to exhibit significant shifts in fluorescence emission upon interaction with specific ions or changes in environmental conditions. For instance, a study by Wang et al. (2016) on 2-Pyridylthiazole derivatives highlighted their application as ratiometric fluorescent sensors for Fe(III), showcasing a shift in emission upon metal binding Wang, Yang, Zheng, Zhao, Xie, & Jin, 2016. This demonstrates the compound's utility in developing sensors for metal ions, which could be adapted for environmental monitoring or medical diagnostics.

Structural and Conformational Analysis

The structural and vibrational properties of related thiourea compounds have been analyzed through X-ray diffraction and spectroscopic methods, providing insights into their molecular conformations and intermolecular interactions. Saeed, Erben, Shaheen, and Flörke (2011) have described how these analyses contribute to understanding the compound's physical properties, which can inform the design of materials and molecules with desired characteristics Saeed, Erben, Shaheen, & Flörke, 2011.

Biological and Chemical Activities

While excluding direct drug-related information, it is noteworthy that related compounds have been investigated for various biological activities. For example, derivatives of 1,3,4-thiadiazoles have been studied for their anticancer and neuroprotective activities, suggesting the potential for these compounds to be further explored in medical research, excluding specifics on drug use and side effects Rzeski, Matysiak, & Kandefer-Szerszeń, 2007.

properties

IUPAC Name

4-(3-fluorophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYIVYQOWUOKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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